molecular formula C17H28O B8275229 3-Undecylphenol CAS No. 20056-72-8

3-Undecylphenol

Cat. No.: B8275229
CAS No.: 20056-72-8
M. Wt: 248.4 g/mol
InChI Key: HWIKMSXIILZULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Undecylphenol is a natural product found in Knema hookeriana and Schistochila appendiculata with data available.

Properties

CAS No.

20056-72-8

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

3-undecylphenol

InChI

InChI=1S/C17H28O/c1-2-3-4-5-6-7-8-9-10-12-16-13-11-14-17(18)15-16/h11,13-15,18H,2-10,12H2,1H3

InChI Key

HWIKMSXIILZULT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=CC(=CC=C1)O

Canonical SMILES

CCCCCCCCCCCC1=CC(=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.0 grams (0.008 mole) of 1-(3-(phenylmethoxy) phenyl]undecanol and 0.5 gram (catalyst) of 10% palladium on charcoal and 50 mL of acetic acid in 50 mL of ethanol was hydrogenated using a Parr hydrogenator. Upon the uptake of the theoretical amount of hydrogen, the reaction mixture was filtered and concentrated under reduced pressure to a residual oil. NMR analysis of the oil indicated that the phenol portion of the molecule was completely unprotected, and the benzylic hydroxyl was about 70% removed. The oil was then mixed with 16.5 grams (0.047 mole) of 1-[3-(phenylmethoxy)phenyl]undecanol, 2.0 grams of 10% palladium on charcoal, 10 mL of water, and 50 mL of ethanol in 130 mL of acetic acid. The mixture was then hydrogenated as previously described, using the Parr hydrogenator. The reaction mixture was filtered and concentrated under reduced pressure to a residue. The residue was subjected to column chromatography on silica gel. Elution was accomplished using 9:1 petroleum ether and diethyl ether and 8:2 petroleum ether and diethyl ether. The product-containing fractions were combined and concentrated under reduced pressure, yielding 7.7 grams of 3-undecylphenol. The NMR spectrum was consistent with the proposed structure.
Name
1-(3-(phenylmethoxy) phenyl]undecanol
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
1-[3-(phenylmethoxy)phenyl]undecanol
Quantity
16.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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